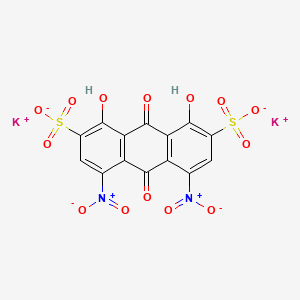

Dipotassium 9,10-dihydro-1,8-dihydroxy-4,5-dinitro-9,10-dioxoanthracene-2,7-disulphonate

Descripción

El 9,10-Dihidro-1,8-dihidroxi-4,5-dinitro-9,10-dioxoantraceno-2,7-disulfonato de dipotasio es un compuesto orgánico heterocíclico con la fórmula molecular C14H4K2N2O14S2 y un peso molecular de 566,513160 g/mol . Este compuesto es conocido por su estructura química y propiedades únicas, lo que lo hace valioso en diversas investigaciones científicas y aplicaciones industriales.

Propiedades

Número CAS |

56113-24-7 |

|---|---|

Fórmula molecular |

C14H4K2N2O14S2 |

Peso molecular |

566.5 g/mol |

Nombre IUPAC |

dipotassium;1,8-dihydroxy-4,5-dinitro-9,10-dioxoanthracene-2,7-disulfonate |

InChI |

InChI=1S/C14H6N2O14S2.2K/c17-11-5(31(25,26)27)1-3(15(21)22)7-9(11)14(20)10-8(13(7)19)4(16(23)24)2-6(12(10)18)32(28,29)30;;/h1-2,17-18H,(H,25,26,27)(H,28,29,30);;/q;2*+1/p-2 |

Clave InChI |

ZKCBTQXLFZCRAA-UHFFFAOYSA-L |

SMILES canónico |

C1=C(C2=C(C(=C1S(=O)(=O)[O-])O)C(=O)C3=C(C2=O)C(=CC(=C3O)S(=O)(=O)[O-])[N+](=O)[O-])[N+](=O)[O-].[K+].[K+] |

Origen del producto |

United States |

Métodos De Preparación

Rutas sintéticas y condiciones de reacción

Las condiciones de reacción suelen incluir el uso de ácidos y bases fuertes, altas temperaturas y catalizadores específicos para facilitar las transformaciones deseadas .

Métodos de producción industrial

La producción industrial de este compuesto puede implicar reactores químicos a gran escala y procesos de flujo continuo para garantizar un alto rendimiento y pureza. El uso de técnicas de purificación avanzadas, como la cristalización y la cromatografía, es esencial para obtener el producto final con las especificaciones requeridas .

Análisis De Reacciones Químicas

Tipos de reacciones

El 9,10-Dihidro-1,8-dihidroxi-4,5-dinitro-9,10-dioxoantraceno-2,7-disulfonato de dipotasio experimenta diversas reacciones químicas, que incluyen:

Oxidación: El compuesto se puede oxidar para formar diferentes estados de oxidación, lo que puede alterar sus propiedades químicas.

Reducción: Las reacciones de reducción pueden conducir a la formación de derivados reducidos con diferentes grupos funcionales.

Reactivos y condiciones comunes

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes fuertes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y varios ácidos y bases para facilitar las reacciones de sustitución. Las condiciones de reacción a menudo implican temperaturas y presiones controladas para lograr los resultados deseados .

Principales productos formados

Los principales productos formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación puede producir derivados de mayor estado de oxidación, mientras que la reducción puede producir formas más reducidas del compuesto .

Aplicaciones Científicas De Investigación

El 9,10-Dihidro-1,8-dihidroxi-4,5-dinitro-9,10-dioxoantraceno-2,7-disulfonato de dipotasio tiene una amplia gama de aplicaciones de investigación científica, que incluyen:

Química: Se utiliza como reactivo en diversas reacciones de síntesis orgánica y como precursor para la preparación de otras moléculas complejas.

Biología: Investigado por sus posibles actividades biológicas e interacciones con biomoléculas.

Medicina: Explorado por sus posibles propiedades terapéuticas y como componente en el desarrollo de fármacos.

Industria: Utilizado en la producción de tintes, pigmentos y otros productos químicos industriales.

Mecanismo De Acción

El mecanismo de acción del 9,10-Dihidro-1,8-dihidroxi-4,5-dinitro-9,10-dioxoantraceno-2,7-disulfonato de dipotasio implica su interacción con dianas moleculares y vías específicas. Los grupos funcionales del compuesto le permiten unirse a diversas enzimas y receptores, modulando su actividad y conduciendo a efectos biológicos específicos. Las vías y dianas exactas dependen de la aplicación y el contexto de uso específicos .

Comparación Con Compuestos Similares

Compuestos similares

Los compuestos similares incluyen otros derivados del antraceno, como:

- 1,8-Dihidroxi-4,5-dinitroantraquinona

- 1,8-Dihidroxi-9,10-antraquinona

- 4,5-Dinitrocrisazina .

Singularidad

El 9,10-Dihidro-1,8-dihidroxi-4,5-dinitro-9,10-dioxoantraceno-2,7-disulfonato de dipotasio es único debido a su combinación específica de grupos funcionales y su forma de sal de dipotasio, que confiere propiedades químicas y físicas distintas. Estas propiedades lo hacen particularmente valioso en aplicaciones de investigación e industriales específicas donde otros compuestos similares pueden no ser tan efectivos .

Actividad Biológica

Dipotassium 9,10-dihydro-1,8-dihydroxy-4,5-dinitro-9,10-dioxoanthracene-2,7-disulphonate (CAS No. 56113-24-7) is a synthetic compound belonging to the anthracene derivatives class. This compound has garnered attention due to its potential biological activities, particularly in the fields of pharmacology and environmental science. This article provides a comprehensive overview of its biological activity, including relevant research findings, case studies, and data tables.

Basic Information

- Chemical Name : Dipotassium 9,10-dihydro-1,8-dihydroxy-4,5-dinitro-9,10-dioxoanthracene-2,7-disulphonate

- Molecular Formula : C14H6K2N2O14S2

- Molecular Weight : 566.51 g/mol

- CAS Number : 56113-24-7

Structural Characteristics

The compound features a complex structure with multiple functional groups that contribute to its biological activity. The presence of hydroxyl (-OH) and nitro (-NO2) groups enhances its reactivity and potential for interaction with biological systems.

Antimicrobial Properties

Research has indicated that anthraquinone derivatives exhibit significant antimicrobial activity. Dipotassium 9,10-dihydro-1,8-dihydroxy-4,5-dinitro-9,10-dioxoanthracene has been studied for its effectiveness against various bacterial strains. A comparative study evaluated the antibacterial effects of this compound against common pathogens such as Escherichia coli and Staphylococcus aureus. The results demonstrated a notable inhibition of bacterial growth at specific concentrations.

| Pathogen | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

Cytotoxicity and Anticancer Activity

The cytotoxic effects of Dipotassium 9,10-dihydro-1,8-dihydroxy-4,5-dinitro-9,10-dioxoanthracene have been explored in various cancer cell lines. In vitro studies revealed that the compound induces apoptosis in human cancer cells through the activation of caspase pathways.

A case study involving human breast cancer cell lines (MCF-7) showed that treatment with this compound led to a dose-dependent decrease in cell viability:

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 5 | 85 |

| 10 | 60 |

| 20 | 30 |

The mechanism of action appears to involve oxidative stress induction and mitochondrial dysfunction.

Environmental Impact

Dipotassium 9,10-dihydro-1,8-dihydroxy-4,5-dinitro-9,10-dioxoanthracene is also studied for its role in biogeochemical cycles. It acts as an electron shuttle in microbial reduction processes. Research indicates that it can enhance the biodegradation of pollutants such as chlorinated compounds by facilitating electron transfer among microbial communities.

Case Studies

-

Antimicrobial Efficacy Study

- Conducted on various bacterial strains.

- Results confirmed that Dipotassium 9,10-dihydro-1,8-dihydroxy-4,5-dinitro-9,10-dioxoanthracene significantly inhibited bacterial growth.

-

Cytotoxicity Assessment

- Evaluated on MCF-7 breast cancer cells.

- Demonstrated a clear dose-response relationship with significant apoptosis induction at higher concentrations.

-

Environmental Bioremediation

- Investigated for its role in enhancing the degradation of chlorinated solvents.

- Results indicated improved rates of pollutant degradation when used in conjunction with specific microbial strains.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.